(S)-Cbz-3-Amino-3-phenylpropan-1-ol
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Overview
Description
(S)-Cbz-3-Amino-3-phenylpropan-1-ol is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the amino group, a phenyl ring, and a hydroxyl group on the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cbz-3-Amino-3-phenylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-3-Amino-3-phenylpropan-1-ol.
Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-Cbz-3-Amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC or Dess-Martin periodinane in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: TsCl in pyridine followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of (S)-Cbz-3-Amino-3-phenylpropanal.
Reduction: Formation of (S)-3-Amino-3-phenylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Cbz-3-Amino-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (S)-Cbz-3-Amino-3-phenylpropan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-Cbz-3-Amino-3-phenylpropan-1-ol
- (S)-Cbz-3-Amino-2-phenylpropan-1-ol
- (S)-Cbz-2-Amino-3-phenylpropan-1-ol
Uniqueness
(S)-Cbz-3-Amino-3-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a benzyl carbamate protecting group and a phenyl ring. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and biologically active molecules.
Properties
IUPAC Name |
benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCROXNTSGDSP-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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